molecular formula C15H20N2O B062428 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile CAS No. 175203-64-2

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile

Cat. No.: B062428
CAS No.: 175203-64-2
M. Wt: 244.33 g/mol
InChI Key: XTUAIKRVIJDPCZ-UHFFFAOYSA-N
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Description

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile is an organic compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a propanenitrile moiety through an ether linkage

Preparation Methods

The synthesis of 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile typically involves the reaction of N-benzyl-4-hydroxypiperidine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

Major products formed from these reactions include carboxylic acids, ketones, primary amines, alcohols, amides, and esters.

Scientific Research Applications

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The benzyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-9-4-12-18-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUAIKRVIJDPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383245
Record name 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-64-2
Record name 3-[[1-(Phenylmethyl)-4-piperidinyl]oxy]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-64-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1-benzylpiperidin-4-yl)oxy]propanenitrile
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Synthesis routes and methods I

Procedure details

Sodium hydride [50% w/w in mineral oil] (2.0 g) was added to a slurry of 1-benzyl-4-piperidinol (400 g) and acrylonitrile (530 g) at 0° C. over 1 hour. The reaction mixture was warmed slowly to room temperature and stirred for 18 hours after which time the acrylonitrile was removed under reduced pressure and the residue taken up in isopropanol (1 L). The resulting yellow precipitate was filtered off. The filtrate was evaporated under reduced pressure to afford an orange oil which was dissolved in dichloromethane and washed with water. The organic layer was separated, dried over magnesium sulphate and the solvent removed under reduced pressure. The crude product was purified by distillation to afford 2-[(1-benzyl-4-piperidyl)oxy]ethyl cyanide (308 g), b.p. 150-160° C. @ 0.2 mmHg.
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Synthesis routes and methods II

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